molecular formula C11H17ClN2O B026555 1-(2-Methoxyphenyl)piperazine hydrochloride CAS No. 5464-78-8

1-(2-Methoxyphenyl)piperazine hydrochloride

Cat. No. B026555
CAS RN: 5464-78-8
M. Wt: 228.72 g/mol
InChI Key: DDMVHGULHRJOEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methoxyphenyl)piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine, and deacetylation processes to obtain the target product. The yield of such synthesis processes has been reported to exceed 56.9% (Wang Xiao-shan, 2011). Another approach involves the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide, leading to the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a derivative showcasing the versatility in synthesizing related compounds (Shusheng Zhang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of 1-(2-Methoxyphenyl)piperazine derivatives has been performed using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis. Density functional theory (DFT) was utilized for assigning vibrational frequencies, helping in understanding the structural characteristics. The electronic properties, including charge density distribution and molecular electrostatic potential, were explored to analyze the stability and reactivity of the molecule. These studies have shown that the compounds exhibit similar HOMO-LUMO gaps due to structural similarities, indicating similar electronic properties (N. Prabavathi et al., 2015).

Chemical Reactions and Properties

1-(2-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, forming a plethora of derivatives with diverse biological activities. The compound's reactivity has been manipulated to synthesize derivatives with reduced alpha 1-adrenergic affinity, thereby improving selectivity and affinity towards targeted receptors. Such modifications have been instrumental in developing molecules with high affinity and selectivity for 5-HT1A sites (Revathi K. Raghupathi et al., 1991).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, have been extensively studied. For instance, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione revealed monoclinic system characteristics, with the molecule not being entirely planar. The crystal structure is stabilized by van der Waals and dipole-dipole forces, indicating the importance of these interactions in the solid-state structure (Shusheng Zhang et al., 2007).

Scientific Research Applications

Application 1: Synthesis of Urapidil

  • Summary of the Application : Urapidil is an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies . It is synthesized from 1-(2-Methoxyphenyl)piperazine .
  • Methods of Application or Experimental Procedures : The synthetic route starts with the addition reaction of 1-(2-Methoxyphenyl)piperazine and oxetane catalyzed by Yb (OTf) 3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate was purified by recrystallization from the optimized solvents, which was beneficial to large scale production .
  • Results or Outcomes : The overall yield of this route is about 45% . The structure of the final product was well confirmed by 1 H-NMR, 13 C-NMR and HRMS .

Application 2: Functionalization of Pyrazolylvinyl Ketones

  • Summary of the Application : 1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 3: Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

  • Summary of the Application : 1-(2-Methoxyphenyl)piperazine can be used to prepare cyclic amine substituted Tröger’s base derivatives .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: Preparation of Functionalized Bis (Mercaptoimidazolyl)borates

  • Summary of the Application : 1-(2-Methoxyphenyl)piperazine can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Functionalization of Pyrazolylvinyl Ketones

  • Summary of the Application : 1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 6: Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives

  • Summary of the Application : 1-(2-Methoxyphenyl)piperazine can be used to prepare cyclic amine substituted Tröger’s base derivatives .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

1-(2-Methoxyphenyl)piperazine hydrochloride is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The compound can be used in future research and development activities. For instance, it can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction, prepare cyclic amine substituted Tröger’s base derivatives, and prepare functionalized bis(mercaptoimidazolyl)borates .

properties

IUPAC Name

1-(2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVHGULHRJOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-49-7, 5464-78-8
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
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Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID5051440
Record name 1-(2-Methoxyphenyl)piperazine hydrochloride
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Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Methoxyphenyl)piperazine hydrochloride

CAS RN

66373-53-3, 5464-78-8
Record name Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?)
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Record name N-(2-Methoxyphenyl)piperazine hydrochloride
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Record name 5464-78-8
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Record name 1-(2-Methoxyphenyl)piperazine hydrochloride
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Record name 1-(2-methoxyphenyl)piperazinium chloride
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Record name N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A well-dried flask was first charged with 1-bromo-2-methoxybenzene (4.0 g, 21.3 mmol) and piperazine (2.2 g, 25.6 mmol), which was evacuated and backfilled with N2 through a balloon under gentle warming (40° C.). Toluene was charged and the mixture was bubbled with N2 for 10 min, then BINAP (398 mg, 0.64 mmol) and Pd2 dba3 (195 mg, 0.21 mmol) was added to the mixture. After the addition of DBU (3.8 mL), the solution was warmed at 60-70° C. while a fine powder of tBuONa (3.5 g, 31.9 mmol) was added in one portion to start the amination. After the reaction mixture cooled to rt, (Boc)2O (11.6 g, 53.2 mmol) was dissolved in DCM and added dropwise to the reaction mixture, then stirred at rt for 3 h. The reaction mixture was diluted with water and extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=10:1) to give tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate as a white solid. Excess HCl in EtOAc was added dropwise to a solution of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in EtOAc and the reaction mixture was stirred at rt for 1.5 h. Filtration gave 1-(2-methoxyphenyl)piperazine hydrochloride salt (intermediate 55) (2.6 g, 42%) as a white solid. HPLC: 99%, RT 1.586 min. MS (ESI) m/z 193.1 [M+H]+.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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